molecular formula C21H29N B588531 Diisopromine-d14 CAS No. 1286140-53-1

Diisopromine-d14

Cat. No.: B588531
CAS No.: 1286140-53-1
M. Wt: 309.555
InChI Key: YBJKOPHEJOMRMN-JXDOJKDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopromine-d14 is a deuterium-labeled form of Diisopromine, a synthetic spasmolytic compound. It is primarily used to neutralize spastic conditions of the biliary tract and the sphincter of Oddi. The molecular formula of this compound is C21H15D14N, and it has a molecular weight of 309.55 g/mol . The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diisopromine-d14 involves the incorporation of deuterium atoms into the Diisopromine molecule. This can be achieved through several synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of Diisopromine can also lead to the incorporation of deuterium atoms into the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions: Diisopromine-d14 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Diisopromine-d14 has a wide range of scientific research applications, including:

    Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the pathways and interactions of Diisopromine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Diisopromine.

    Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the behavior of Diisopromine under various conditions.

Mechanism of Action

The mechanism of action of Diisopromine-d14 involves its interaction with specific molecular targets and pathways. As a spasmolytic agent, it neutralizes spastic conditions by:

    Inhibiting Muscle Contractions: this compound acts on smooth muscle cells to inhibit contractions, thereby relieving spasms.

    Modulating Neurotransmitter Release: The compound may influence the release of neurotransmitters that regulate muscle contractions.

Comparison with Similar Compounds

Diisopromine-d14 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Diisopromine: The non-deuterated form of Diisopromine, used for similar therapeutic purposes.

    Diphenylmethane Derivatives: Compounds containing a diphenylmethane moiety, which share similar structural features and pharmacological properties.

In comparison, this compound offers advantages in research applications due to its labeled nature, allowing for more precise tracking and analysis in various studies.

Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-N-(3,3-diphenylpropyl)-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N/c1-17(2)22(18(3)4)16-15-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,17-18,21H,15-16H2,1-4H3/i1D3,2D3,3D3,4D3,17D,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJKOPHEJOMRMN-JXDOJKDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.